1-Methyl-5-oxa-8-azaspiro[3.5]nonane
Description
Significance of Spirocyclic Scaffolds in Contemporary Chemical Biology and Medicinal Chemistry Research
Spirocyclic scaffolds, which feature two rings connected by a single common atom, are at the forefront of this trend. Their inherent three-dimensionality allows for a more precise spatial arrangement of functional groups, enabling better interaction with the complex binding sites of biological targets like proteins and enzymes. researchgate.netnih.gov This structural rigidity can lock a molecule into a bioactive conformation, which can lead to improved efficacy and selectivity. nih.gov
The move towards molecules with a higher fraction of sp³-hybridized carbon atoms, a key feature of many spirocycles, generally correlates with improved physicochemical properties such as higher solubility, better metabolic stability, and decreased lipophilicity compared to their flatter, aromatic counterparts. nih.gov This has led to a surge in the development of synthetic methodologies for creating diverse spirocyclic systems. mdpi.com Consequently, the number of spirocyclic motifs in clinical candidates and approved drugs has been steadily increasing, with half of the two dozen approved medicines containing a spirocycle being approved in the 21st century. nih.govnih.gov
Structural Features and Topological Principles of Oxa-azaspiro[3.5]nonane Systems within Drug Discovery
The topological design of aza-spirocycles is a critical aspect of their application in medicinal chemistry. The precise placement of the nitrogen atom within the spirocyclic framework can significantly impact the molecule's properties and its interaction with a biological target. For instance, the relative orientation of substituents on the two rings is fixed by the spiro center, providing a defined three-dimensional structure that can be optimized for target binding. nih.govresearchgate.net The conformational analysis of related oxa-azaspiro[2.5]octane derivatives has shown that the relative configuration and preferred conformations can be determined by analyzing NMR data, which reflects the steric and electronic effects of substituents. researchgate.net
Historical Development and Current Research Trajectories for Spirocyclic Azacycloalkanes
The use of plants for medicinal purposes dates back thousands of years, with early records from ancient civilizations detailing their therapeutic properties. pharmaguideline.comcutm.ac.in The isolation of active compounds from these natural sources in the 19th and 20th centuries marked a significant turning point in medicinal chemistry. researchgate.net The development of synthetic organic chemistry allowed for the modification of these natural products and the creation of entirely new molecular entities.
Spirocyclic compounds have been known for over half a century, but their complexity presented significant synthetic challenges. nih.gov However, recent decades have seen remarkable advances in synthetic methodologies, making a wide array of spirocyclic scaffolds, including azaspirocycles, more accessible. mdpi.combeilstein-journals.org These advances have enabled the systematic exploration of their potential in drug discovery.
Current research is focused on the development of novel and efficient synthetic routes to access diverse and complex spirocyclic systems. researchgate.netresearchgate.net There is a growing interest in creating spirocyclic bioisosteres for common motifs in drug molecules, such as piperidine (B6355638), to improve pharmacological properties. univ.kiev.ua For example, the synthesis and evaluation of various 1-oxa-8-azaspiro[4.5]decane derivatives have been reported for their potential as M1 muscarinic agonists and sigma-1 receptor ligands. nih.govnih.gov The development of radiolabeled spirocyclic compounds is also an active area of research for their use in diagnostic imaging techniques like positron emission tomography (PET). nih.govresearchgate.net
Detailed Research Findings
While the broader class of oxa-azaspirocycles has garnered significant attention, specific research findings on 1-Methyl-5-oxa-8-azaspiro[3.5]nonane are not extensively available in peer-reviewed literature. However, based on the general properties of related spirocyclic compounds, we can infer some of its likely characteristics.
Physicochemical Properties (Predicted)
The properties of a molecule can often be predicted based on its structure. For this compound, the following properties can be anticipated:
| Property | Predicted Value/Characteristic | Significance in Drug Discovery |
| Molecular Weight | ~143.2 g/mol | Falls within the "rule of five" guidelines for good oral bioavailability. |
| LogP | Low to moderate | A lower LogP generally correlates with higher aqueous solubility. |
| Topological Polar Surface Area (TPSA) | Likely moderate | Influences drug transport properties, including absorption and blood-brain barrier penetration. |
| Hydrogen Bond Donors/Acceptors | The nitrogen and oxygen atoms can act as hydrogen bond acceptors. The N-H (if not the methyl-substituted nitrogen) can act as a donor. | Crucial for target binding and solubility. |
| Rotatable Bonds | Low number | The rigid spirocyclic core restricts conformational flexibility, which can lead to higher binding affinity and selectivity. |
This data is predictive and would require experimental verification.
Synthesis and Reactivity
The synthesis of this compound would likely involve a multi-step sequence. Common strategies for constructing spirocyclic systems include intramolecular cyclization reactions, such as alkylation or condensation. nih.gov The reactivity of the molecule would be dictated by the functional groups present: the secondary or tertiary amine and the ether linkage. The nitrogen atom would be expected to exhibit basic and nucleophilic properties.
Structure
3D Structure
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
3-methyl-5-oxa-8-azaspiro[3.5]nonane |
InChI |
InChI=1S/C8H15NO/c1-7-2-3-8(7)6-9-4-5-10-8/h7,9H,2-6H2,1H3 |
InChI Key |
DGAVQGREXXTVNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC12CNCCO2 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Methyl 5 Oxa 8 Azaspiro 3.5 Nonane and Its Advanced Analogues
Strategies for Stereoselective and Enantioselective Construction of the Spiro[3.5]nonane Core
Achieving control over the stereochemistry at the spirocenter is one of the primary challenges in the synthesis of spirocyclic compounds. uniroma1.it Both enantioselective and diastereoselective methods are employed to construct the spiro[3.5]nonane core with high precision, yielding specific stereoisomers.
Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of spirocycles, utilizing chiral catalysts to form the spirocenter in a key step. acs.orgresearchgate.net These reactions can be either intramolecular or intermolecular and involve a wide variety of catalysts, including both organometallic complexes and metal-free organocatalysts. acs.orgresearchgate.net
Palladium-catalyzed cycloaddition reactions are particularly effective for synthesizing spirocyclic compounds with high diastereo- and enantioselectivity. acs.org For example, the Pd-catalyzed [3 + 2]-cycloaddition of trimethylenemethane with alkylidene oxindoles, using chiral phosphoramide (B1221513) ligands, can achieve up to 95:5 diastereomeric ratio (dr) and 99% enantiomeric excess (ee). acs.org Similarly, a Pd(II)-catalyzed double 1,4-addition of an azlactone intermediate to a dienone has been used to form spirocyclic azlactones with high enantioselectivity. nih.gov Another strategy involves an enantioselective palladium-catalyzed allylic alkylation followed by a ring-closing metathesis (RCM) sequence to provide access to all-carbon quaternary spirocycles in good yields and selectivities. nih.gov
Organocatalysis offers a complementary approach, using enantiomerically pure organic molecules to mediate highly stereocontrolled transformations. researchgate.net Non-covalent organocatalysis, driven by hydrogen bonding, has been successfully applied to organocascade reactions for the enantioselective construction of aza-spirocycles. researchgate.net For instance, a cascade Michael addition/cyclization reaction of 4-isothiocyanato pyrazolones with 3-ylideneoxindoles has been developed to produce spirocyclic 4-aminopyrazolone derivatives. researchgate.net
| Catalyst/Ligand System | Reaction Type | Substrates | Product Type | Stereoselectivity | Reference |
|---|---|---|---|---|---|
| Pd-catalyst / Chiral Phosphoramide Ligand | [3+2] Cycloaddition | Trimethylenemethane and Alkylidene Oxindole | Spirocyclic Cyclopentanes | Up to 95:5 dr, 99% ee | acs.org |
| Pd(II)-catalyst / Chiral Ferrocene Bispalladacycle | Double 1,4-Addition (Formal [5+1] Cycloaddition) | Azlactone Intermediate and Dienone | Spirocyclic Azlactones | High enantioselectivity | nih.gov |
| Quinidine-derived Squaramide | Cascade Knoevenagel/Michael/Cyclization | Isatins, Malononitrile, Phthalhydrazide | Pyrazolophthalazinyl Spirooxindoles | Up to >99% ee | nih.gov |
| Dinuclear Zinc Catalyst | Michael/Transesterification Tandem | α-Hydroxy Indanones and ortho-Ester Chalcones | Spiro[indanone-2,3'-isochromane-1-one]s | >20:1 dr, >99% ee | nih.gov |
Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within a molecule. For spirocycles like 1-Methyl-5-oxa-8-azaspiro[3.5]nonane, this involves controlling the configuration of the spiro-carbon relative to other stereocenters in the rings.
One notable strategy for achieving high diastereoselectivity is the oxidation of phenolic derivatives. A short, five-step synthesis of 5-hydroxy-8-methoxy-1-oxaspiro[5.5]undeca-7,10-diene-9-one from vanillin (B372448) has been described, where the key step involves the oxidation of a phenolic derivative with lead(IV) acetate. nih.govmdpi.com This reaction proceeded with greater than 99% diastereomeric excess (de), producing a single diastereomer. nih.govmdpi.com This high level of selectivity suggests that the transition state of the cyclization is rigidly controlled, likely by the substituents on the precursor molecule. mdpi.com
Another approach involves the intramolecular addition of functionalized indoles to acyliminium ions, generated via hydrozirconation of nitriles followed by acylation. nih.gov This method allows for the stereoselective synthesis of spirooxindoles, where the configuration of the resulting quaternary stereocenter is controlled by the steric bulk of substituents on the indole (B1671886) ring. nih.gov By carefully choosing the substituents, one can favor a specific reactive conformation that leads to the desired diastereomer. nih.gov
| Starting Material | Key Reagent/Reaction | Product | Diastereomeric Excess (de) | Yield | Reference |
|---|---|---|---|---|---|
| Phenolic derivative from vanillin | Oxidation with Lead(IV) Acetate | 5-Hydroxy-8-methoxy-1-oxaspiro[5.5]undeca-7,10-diene-9-one | >99% | 61% | nih.govmdpi.com |
| Indole Nitrile | Hydrozirconation/Acylation/Intramolecular Friedel-Crafts | Spirooxindoles | Up to 7.3:1 dr | 73% (major isomer) | nih.gov |
Multi-Component and One-Pot Reactions for Oxa-azaspiro[3.5]nonane Synthesis
Multi-component reactions (MCRs) and one-pot syntheses are highly efficient strategies for building complex molecular architectures like oxa-azaspiro[3.5]nonanes from simple starting materials in a single operation. nih.gov These methods are atom-economical and reduce waste by avoiding the isolation and purification of intermediates.
A catalyst-free, three-component reaction has been developed for the synthesis of 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene derivatives. nih.gov This approach involves the coupling of in situ generated dipoles from an isocyanide–acetylenic ester adduct with a 4-arylidene-isoxazol-5(4H)-one derivative. nih.gov The reaction proceeds through a cascade of zwitterion generation, 1,3-dipolar cyclization, and tautomerization, offering impressive yields under straightforward thermal conditions. nih.gov
Another example is a copper-catalyzed four-component cascade reaction for synthesizing 3-oxetanone-derived spirocycles. mdpi.com This process combines an amino alcohol, formaldehyde (B43269), a cyclic ketone, and an alkyne in a single pot, heated in the presence of CuBr₂ and trifluoroacetic acid (TFA), to yield complex spirocyclic N,O-acetals. mdpi.com The synthesis of spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives has also been achieved via an organocatalyzed three-component cascade Knoevenagel/Michael/cyclization reaction, yielding the products in good yields and high enantioselectivity. nih.gov Similarly, the synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones has been accomplished through a one-pot Mn(III)-based reaction of 1,1-diarylethenes and 4-acylpyrrolidine-2,3-diones. researchgate.net
| Reaction Type | Components | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Three-component | Alkyl isocyanides, Dialkyl acetylene (B1199291) dicarboxylates, 3-Alkyl-4-arylidene-isoxazol-5(4H)-ones | Toluene, 110 °C | 1-Oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene derivatives | Good to impressive | nih.gov |
| Four-component | Amino alcohol, Formaldehyde, Cyclic ketone, Alkyne | CuBr₂ (10 mol%), TFA (20 mol%), n-hexane, 80 °C | 3-Oxetanone-derived spirocycles | Up to 83% | mdpi.com |
| Three-component | Isatins, Malononitrile, Phthalhydrazide | Quinidine-derived squaramide catalyst | Spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine]s | 73-90% | nih.gov |
| One-pot | 1,1-Diarylethenes, 4-Acylpyrrolidine-2,3-diones | Manganese(III) acetate | 2-Oxa-7-azaspiro[4.4]nonane-8,9-diones | Good yields | researchgate.net |
Cyclization Reactions in the Formation of the Spiro[3.5]nonane Scaffold
Cyclization reactions are fundamental to the construction of the spiro[3.5]nonane ring system. Key strategies include ring-closing metathesis and intramolecular cycloadditions, which are powerful methods for forming cyclic structures under mild conditions.
Ring-closing metathesis (RCM) is a versatile reaction that forms unsaturated rings through the intramolecular metathesis of a diene, typically catalyzed by ruthenium or molybdenum complexes like Grubbs' catalyst. wikipedia.org This method is widely used for synthesizing rings of various sizes, including the five- to seven-membered rings often found in spirocyclic systems. wikipedia.org The reaction is valued for its functional group tolerance and for being atom-economical, as the only byproduct is a volatile alkene like ethylene. wikipedia.org
To create a spirocycle, the RCM precursor must contain a quaternary carbon substituted with two alkene-terminated chains (a gem-diallyl group). nih.govarkat-usa.org These precursors can be prepared by the diallylation of compounds with active methylene (B1212753) groups, such as 1,3-diketones. arkat-usa.org Once the gem-diallyl substrate is formed, treatment with a catalyst like Grubbs' catalyst initiates the RCM reaction to furnish the spirocyclic product, which contains a new double bond that can be used for further synthetic modifications. nih.govarkat-usa.org This methodology has been successfully applied to the synthesis of various spirocyclic systems, including spirocyclopentenyl products. nih.govarkat-usa.org While RCM is a powerful tool, its application can be challenging for constructing sterically congested olefins or large macrocycles. rsc.orgmdpi.com
| Substrate Type | Catalyst | Product Type | Key Feature | Reference |
|---|---|---|---|---|
| gem-Diallyl derivatives from (halomethyl)cyclopropanes | Grubbs' Catalyst | Spirocyclopentenyl products | Formation of spiro-fused carbohydrates and proline derivatives | nih.gov |
| Diallylated 1,3-diketones (e.g., from dimedone) | Ruthenium Catalyst ([Ru]) | Spiro-diones | Mild conditions, provides functionality for further transformation | arkat-usa.org |
| Diene precursors for polycyclic alkaloids | Ruthenium indenylidene complex | 13-membered D ring of Manzamine A | Formation of a Z-isomer in 67% yield | wikipedia.org |
Intramolecular cycloaddition reactions, particularly 1,3-dipolar cycloadditions, are highly efficient for constructing five-membered heterocyclic rings, making them suitable for synthesizing the heterocyclic portion of oxa-azaspiro compounds. acs.orgnih.gov In this reaction, a molecule containing both a 1,3-dipole and a dipolarophile undergoes an intramolecular cyclization to form a bicyclic or spirocyclic system with a high degree of regio- and stereoselectivity. researchgate.net
Common 1,3-dipoles used in these syntheses include nitrile oxides (generated from aldoximes) and azomethine ylides (generated from isatins and amino acids). nih.govresearchgate.net For example, the 1,3-dipolar cycloaddition of nitrile oxides with α-methylene-γ-lactams or lactones can produce spiroisoxazolines. mdpi.com The stereochemical outcome of these reactions can be controlled by the existing chirality in the substrate or through the use of chiral catalysts. nih.govmdpi.com Asymmetric 1,3-dipolar cycloadditions using chiral Lewis acids have been developed to prepare chiral spirocyclic heterocycles with high yields and enantioselectivity. nih.gov These methods have been applied to the synthesis of spiro-pyrrolidine-oxindoles and spirocyclic lactams containing pyrazoline or isoxazoline (B3343090) rings. nih.govnih.gov
| Dipole Type | Dipolarophile | Conditions/Catalyst | Product Type | Selectivity | Reference |
|---|---|---|---|---|---|
| Nitrile Oxide | α-Methylene-γ-lactams | - | Spiroisoxazolines | Regioselective | mdpi.com |
| Azomethine Ylide (from isatin) | Benzylideneacetone | Lewis acids (CAN or TiO₂) in water | Spiro-pyrrolidine-oxindoles | Regioisomeric ratio 68:32 | nih.gov |
| Diazoacetates or Nitrile Oxides | α-Methylene lactams | Chiral Magnesium Lewis Acid | Spirocyclic pyrazolines or isoxazolines | Up to 91% yield, up to 89% ee | nih.gov |
| Nitrilimines | Steroidal α,β-unsaturated ketones | Silver acetate | Spiropyrazolines | Stereo- and regioselective | nih.gov |
Functional Group Transformations and Derivatization Approaches for this compound.
Regioselective Functionalization of the Spirocyclic Nitrogen
The secondary amine in the 5-oxa-8-azaspiro[3.5]nonane core is a prime site for derivatization. Regioselective N-alkylation, particularly N-methylation, is a fundamental transformation. While direct synthesis of this compound is one approach, functionalization of a precursor spirocycle is also a common strategy.
In analogous diazaspiro systems, such as 2,7-diazaspiro[3.5]nonane, the nitrogen atoms are often protected with orthogonal protecting groups to allow for selective functionalization. nih.gov A similar strategy can be envisioned for an appropriate precursor to this compound. For instance, a precursor with a protecting group on the nitrogen, such as a benzyl (B1604629) (Bn) or tert-butoxycarbonyl (Boc) group, can be synthesized. Subsequent deprotection followed by reductive amination with formaldehyde would yield the desired N-methylated product.
Another common method for N-alkylation is the reaction with an alkyl halide, such as methyl iodide, in the presence of a base. The choice of base and solvent is crucial to ensure high regioselectivity and yield.
The table below summarizes potential methods for the N-methylation of a 5-oxa-8-azaspiro[3.5]nonane precursor.
| Reagent/Catalyst | Reaction Type | Potential Precursor | Reference Analogy |
| Formaldehyde/Reducing Agent (e.g., NaBH(OAc)₃) | Reductive Amination | 5-oxa-8-azaspiro[3.5]nonane | nih.gov |
| Methyl Iodide/Base (e.g., K₂CO₃) | N-alkylation | 5-oxa-8-azaspiro[3.5]nonane | General Method |
| NaH/Methyl Iodide | N-alkylation | N-protected precursor (e.g., amide) | chemscene.com |
The synthesis of related N-substituted oxa-azaspiro compounds often involves multi-step sequences, including cyclization and subsequent functionalization. For instance, the synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane involves the cyclization of an intermediate derived from 3-((benzylamino)methyl)oxetan-3-ol, followed by debenzylation to yield the secondary amine, which can then be alkylated. google.com
Introduction of Diverse Substituents to the Oxa-azaspiro[3.5]nonane Framework
The introduction of substituents onto the carbocyclic or heterocyclic rings of the oxa-azaspiro[3.5]nonane framework is essential for creating a library of analogues with diverse properties. Methodologies for such functionalizations can be inferred from studies on similar spirocyclic systems. univ.kiev.uaresearchgate.net
For example, the synthesis of functionalized derivatives of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid has been reported, showcasing various chemical transformations. univ.kiev.uaresearchgate.net These include the conversion of a carboxylic acid to an alcohol, which can then be further oxidized or converted to other functional groups. These strategies highlight the potential for creating a variety of substituents on the oxa-azaspiro[3.5]nonane core.
The introduction of substituents can also be achieved during the construction of the spirocyclic framework itself. For instance, using substituted starting materials in a cyclization reaction can lead to a substituted spirocycle. The synthesis of methyl-substituted 2,7-diazaspiro[3.5]nonane systems was achieved using nitrile lithiation/alkylation chemistry, demonstrating how substituents can be incorporated early in the synthetic sequence. nih.gov
The table below outlines potential strategies for introducing substituents onto the oxa-azaspiro[3.5]nonane framework, based on analogous systems.
| Functionalization Strategy | Target Position | Example Transformation | Reference Analogy |
| Use of substituted starting materials | Ring carbons | Cyclization with substituted precursors | nih.gov |
| Derivatization of existing functional groups | Ring carbons | Reduction of a ketone to an alcohol | nih.gov |
| Metal-catalyzed cross-coupling | Ring carbons | Suzuki or Buchwald-Hartwig coupling on a halogenated precursor | General Method |
Green Chemistry Aspects and Sustainable Synthetic Pathways for Spirocyclic Systems
The principles of green chemistry are increasingly being applied to the synthesis of complex molecules like spirocycles to reduce environmental impact and improve efficiency. envirobiotechjournals.com Key aspects include the use of environmentally benign solvents, catalysts, and energy sources.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions and improving yields in the synthesis of spiro heterocycles. rsc.org This technique can significantly reduce reaction times compared to conventional heating methods. For the synthesis of oxadiazole derivatives, a class of heterocycles, microwave irradiation has been shown to produce higher yields in less time. nih.gov Such methods could be adapted for the cyclization and functionalization steps in the synthesis of this compound.
Mechanochemical methods, which involve reactions conducted by grinding solid reactants together, offer a solvent-free or solvent-minimized approach to synthesis. envirobiotechjournals.com This method has been successfully used for the eco-friendly synthesis of biologically active spiro heterocycles. envirobiotechjournals.com
The use of green solvents like water, ethanol, or glycerol (B35011) is another important aspect of sustainable synthesis. researchgate.net Furthermore, the development of catalytic reactions, particularly those using earth-abundant and non-toxic metals, is a key goal in green chemistry. Palladium-catalyzed intramolecular oxidative cyclization has been used for the synthesis of spiro polycyclic N-heterocycles, showcasing an efficient and atom-economical approach. acs.org
The table below summarizes some green chemistry approaches applicable to the synthesis of spirocyclic systems.
| Green Chemistry Approach | Description | Potential Application | Reference |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions and improve yields. | Cyclization and functionalization steps. | rsc.org |
| Mechanochemical Synthesis | Solvent-free or low-solvent reactions through grinding. | Formation of the spirocyclic core. | envirobiotechjournals.com |
| Use of Green Solvents | Employing environmentally benign solvents like water or ethanol. | Reaction medium for various synthetic steps. | researchgate.net |
| Catalytic Methods | Utilizing catalysts to improve efficiency and reduce waste. | Palladium-catalyzed cyclizations. | acs.org |
By integrating these sustainable practices, the synthesis of this compound and its derivatives can be made more environmentally friendly and efficient, aligning with the modern demands of chemical research and development.
Molecular Pharmacological Investigations and Target Engagement of 1 Methyl 5 Oxa 8 Azaspiro 3.5 Nonane Derivatives
Cellular Assay Development for Assessing Target Engagement.
We will continue to monitor for emerging research on this compound and will provide updates as information becomes publicly available.
Reporter Gene Assays for Pathway Activation/Inhibition
Reporter gene assays are a fundamental tool for determining if a compound activates or inhibits a specific signaling pathway. These assays are engineered to produce a readily measurable signal, such as light or color, in response to the activation of a particular transcription factor or signaling cascade. For 1-Methyl-5-oxa-8-azaspiro[3.5]nonane derivatives, these assays can provide the initial insights into their biological activity.
In a typical setup, a cell line is transfected with a plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to a specific signaling pathway. When a derivative of this compound is introduced to these cells, any modulation of the pathway will result in a change in the expression of the reporter gene, which can be quantified. For instance, if a derivative is hypothesized to be an agonist of a G-protein coupled receptor (GPCR) that signals through the cAMP pathway, a reporter construct with a cAMP response element (CRE) would be used. An increase in the reporter signal would indicate pathway activation.
Hypothetical Research Findings:
A screening campaign of this compound derivatives was conducted using a panel of reporter gene assays to assess their activity on various signaling pathways. The results for a selection of compounds are presented in the table below.
| Compound | Pathway Assayed (Reporter) | Activity | Potency (EC50/IC50) |
| Derivative A | NF-κB (Luciferase) | Inhibitor | 2.5 µM |
| Derivative B | CRE (Luciferase) | Activator | 1.8 µM |
| Derivative C | Serum Response Element (SRE) | No significant activity | > 50 µM |
| Derivative D | Hypoxia-Inducible Factor (HIF) | Inhibitor | 5.7 µM |
High-Content Imaging for Phenotypic Screening in Research
High-content imaging (HCI) combines automated microscopy with sophisticated image analysis to extract quantitative data from cell populations. This powerful technique allows for the simultaneous measurement of multiple cellular parameters, providing a detailed phenotypic fingerprint of a compound's effect. Unlike target-based assays, phenotypic screening is hypothesis-free and can reveal unexpected mechanisms of action.
In the context of this compound derivatives, HCI can be employed to assess their impact on cell morphology, proliferation, apoptosis, and the organization of subcellular structures. For example, cells treated with the compounds can be stained with a cocktail of fluorescent dyes that label the nucleus, cytoskeleton, and mitochondria. Automated imaging and analysis can then quantify changes in nuclear size, cytoskeletal integrity, and mitochondrial membrane potential. This approach is particularly valuable for identifying compounds that induce a desired cellular phenotype, such as the reversal of a disease-related morphological change. The use of HCI can help to identify and characterize the effects of chemical perturbations on cellular state. biorxiv.org
Hypothetical Research Findings:
A high-content screening campaign was performed on a human cell line to characterize the phenotypic effects of various this compound derivatives. The table below summarizes some of the key findings.
| Compound | Primary Phenotypic Effect | Key Parameter Change |
| Derivative E | Cell Cycle Arrest | Increased percentage of cells in G2/M phase |
| Derivative F | Neurite Outgrowth Promotion | Increased average neurite length |
| Derivative G | Disruption of Actin Cytoskeleton | Decreased F-actin stress fiber formation |
| Derivative H | Induction of Apoptosis | Increased caspase-3 activation and nuclear condensation |
Preclinical Mechanistic Elucidation of this compound Action
Following the initial identification of bioactive derivatives of this compound, the subsequent phase of research focuses on elucidating their precise mechanism of action. This involves a deeper investigation into the molecular pathways they modulate and the specific proteins they interact with.
Investigation of Molecular Pathways Affected by the Compound
Once a compound has been shown to induce a particular phenotype or modulate a signaling pathway, the next step is to dissect the underlying molecular events. This can be achieved through a variety of 'omics' technologies, such as transcriptomics (e.g., RNA-seq) and proteomics.
For a this compound derivative that was found to inhibit the NF-κB pathway, for instance, a transcriptomic analysis of treated cells would reveal changes in the expression of genes regulated by NF-κB. This provides a global view of the compound's impact on gene expression and can help to confirm the engagement of the intended pathway. Further validation can be obtained through techniques like Western blotting to measure the levels of key proteins in the pathway, such as IκBα and the phosphorylated forms of NF-κB subunits.
Identification of Specific Protein-Compound Interactions
A crucial aspect of mechanistic elucidation is the identification of the direct molecular target(s) of a compound. Several techniques can be employed for this purpose. One common approach is affinity chromatography, where a derivative of the compound is immobilized on a solid support. A cell lysate is then passed over this support, and proteins that bind to the compound are captured and subsequently identified by mass spectrometry.
Another powerful method is the cellular thermal shift assay (CETSA). This technique is based on the principle that the binding of a ligand to a protein stabilizes the protein against heat-induced denaturation. By heating cells or cell lysates treated with a this compound derivative to various temperatures and then quantifying the amount of soluble protein, it is possible to identify which proteins have been stabilized by the compound, thus revealing them as potential targets.
Selectivity Profiling Against Off-Targets and Related Molecular Entities
A critical step in the preclinical development of any new chemical entity is to assess its selectivity. An ideal drug candidate should interact with its intended target with high potency and exhibit minimal interaction with other proteins, particularly those that could lead to adverse effects. For derivatives of this compound, a thorough selectivity profiling is essential.
This is typically achieved by screening the compounds against a large panel of receptors, enzymes, ion channels, and transporters. These panels often include proteins that are structurally related to the primary target, as well as a diverse set of proteins known to be involved in common off-target effects. For example, if a this compound derivative is an agonist for a specific serotonin (B10506) receptor subtype, it would be crucial to test its activity against other serotonin receptors, as well as adrenergic, dopaminergic, and muscarinic receptors to ensure its selectivity.
Hypothetical Selectivity Data for a this compound Derivative (Derivative B)
| Target | Activity (% Inhibition at 10 µM) |
| Primary Target (Hypothetical) | 95% (Activation) |
| hERG (potassium channel) | < 10% |
| Cytochrome P450 3A4 (enzyme) | 15% |
| Muscarinic M1 Receptor | 5% |
| Adrenergic α1A Receptor | 8% |
| Dopamine D2 Receptor | 12% |
This comprehensive approach to molecular and pharmacological investigation ensures a deep understanding of the biological effects of this compound derivatives, which is critical for their further development as potential therapeutic agents.
Structure Activity Relationship Sar Studies of 1 Methyl 5 Oxa 8 Azaspiro 3.5 Nonane Series
Systematic Modification of the 1-Methyl-5-oxa-8-azaspiro[3.5]nonane Scaffold.nih.govresearchgate.net
The this compound scaffold presents multiple avenues for systematic modification to explore and optimize biological activity. Researchers have focused on several key regions of the molecule: the azaspirocyclic core, the methyl group at the 1-position, and substitutions on the piperidine (B6355638) nitrogen.
Modifications to the Spirocyclic Core: The core structure itself can be altered. For instance, the size of the oxetane (B1205548) ring can be varied, or the oxygen atom can be replaced with other heteroatoms to probe the influence of ring strain and electronics on activity. The tetrahydropyran (B127337) ring can also be substituted or its conformation constrained.
Manipulation of the 1-Methyl Group: The methyl group at the 1-position is a critical feature. Its removal or replacement with other alkyl or functional groups can significantly alter the steric and electronic profile of the molecule. This, in turn, can affect how the molecule fits into a receptor binding pocket.
N-Substitution on the Piperidine Ring: The nitrogen atom of the piperidine ring is a common point for derivatization. Introducing a variety of substituents at this position allows for the exploration of a wide chemical space. These substituents can range from simple alkyl chains to more complex aryl or heterocyclic moieties, profoundly influencing properties like potency, selectivity, and pharmacokinetics.
A study on a new class of oxa-azaspiro derivatives as triple reuptake inhibitors highlights the importance of such systematic modifications in discovering novel antidepressant agents. utdallas.edu The exploration of different scaffolds, including spiro-tetrahydrofuran (THF) and spiro-tetrahydropyran (THP) derivatives, demonstrated that the spiro-THP compounds were more potent, indicating the significance of the specific oxa-azaspiro core. utdallas.edu
Influence of Substituent Position and Electronic Properties on Biological Activity.nih.govnih.gov
The position and electronic nature of substituents on the this compound framework are paramount in determining biological activity.
Positional Isomerism: The placement of a substituent can dramatically alter its interaction with a biological target. For example, a substituent on the piperidine ring will have a different spatial orientation and potential for interaction compared to a substituent on the oxetane ring.
| Substituent Type | General Position | Potential Influence on Activity |
| Electron-Withdrawing Group (e.g., -CF3, -Cl) | Aryl ring attached to N | Can enhance binding through specific electrostatic interactions. |
| Electron-Donating Group (e.g., -OCH3, -CH3) | Aryl ring attached to N | May improve metabolic stability or alter binding mode. |
| Bulky Alkyl Group | Piperidine Nitrogen | Can provide steric hindrance to improve selectivity or reduce off-target effects. |
| Hydrogen Bond Donor/Acceptor | Any position | Can form key interactions with the receptor, increasing affinity. |
Conformational Analysis and its Correlation with Receptor Binding and Function.nih.govlibretexts.org
The three-dimensional shape of a molecule, or its conformation, is critical for its ability to bind to a receptor. For the this compound series, the rigidity of the spirocyclic system is a key feature.
Rigid Scaffold: Spirocycles, by their nature, are more conformationally restricted than their acyclic or monocyclic counterparts. This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity. The "escape from flatland" concept in medicinal chemistry encourages the use of more three-dimensional structures like spirocycles to improve clinical success.
Conformational Preferences: Computational studies and techniques like NMR spectroscopy can be used to determine the preferred low-energy conformations of these molecules. Understanding these conformations is crucial for designing ligands that present the correct pharmacophoric elements in the optimal spatial arrangement for receptor interaction. Docking studies of related molecules have shown that specific hydrogen bonds and interactions with aromatic residues in the binding site are key for high affinity.
Stereochemical Impact on Potency, Selectivity, and Eudismic Ratios.researchgate.netnih.govnih.gov
The this compound scaffold contains at least one stereocenter at the spiro-carbon. The introduction of additional substituents can create further stereocenters, leading to the possibility of enantiomers and diastereomers.
Chirality and Biological Activity: It is a well-established principle in pharmacology that different stereoisomers of a chiral drug can have vastly different biological activities. One enantiomer (the eutomer) may be significantly more potent than the other (the distomer). The ratio of the potencies of the enantiomers is known as the eudismic ratio.
Importance of Stereochemistry: For the this compound series, the absolute configuration of the stereocenters will dictate the precise three-dimensional arrangement of the atoms. This, in turn, will determine how well the molecule can complement the chiral environment of a receptor binding site. The synthesis of enantiomerically pure compounds is therefore often a critical step in the development of new drugs based on this scaffold.
| Stereoisomer | Expected Biological Activity | Reasoning |
| Eutomer (e.g., R-enantiomer) | High Potency | The spatial arrangement of substituents optimally interacts with the receptor binding site. |
| Distomer (e.g., S-enantiomer) | Low or No Potency | The spatial arrangement of substituents results in a poor fit or steric clashes with the receptor. |
| Racemic Mixture | Intermediate Potency | Contains a 50:50 mixture of the high-potency eutomer and the low-potency distomer. |
Pharmacophore Modeling and Ligand-Based Drug Design for Oxa-azaspiro[3.5]nonane.
In the absence of a high-resolution crystal structure of the biological target, ligand-based drug design methods are invaluable. nih.gov Pharmacophore modeling is a key technique in this approach.
Pharmacophore Definition: A pharmacophore is an abstract description of the essential steric and electronic features that are necessary for a molecule to exert a particular biological effect. These features can include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups.
Application to Oxa-azaspiro[3.5]nonane: For the this compound series, a pharmacophore model can be developed by aligning a set of active compounds and identifying the common features responsible for their activity. This model can then be used as a template to design new molecules with potentially improved properties or to search virtual libraries for novel hits. For example, a pharmacophore model for triple reuptake inhibitors was successfully used to predict the binding affinities of derivatives and led to the discovery of a new class of oxa-aza spiro compounds. utdallas.edu
Key Pharmacophoric Features:
Hydrogen Bond Acceptor: The oxygen atom in the oxetane ring.
Basic Nitrogen: The piperidine nitrogen, which is typically protonated at physiological pH and can form an ionic bond.
Hydrophobic/Steric Features: The spirocyclic hydrocarbon framework and the 1-methyl group.
Substituent-Derived Features: Additional features introduced by substituents on the piperidine nitrogen or other positions.
By integrating these SAR insights, medicinal chemists can more rationally design and synthesize novel this compound derivatives with tailored biological profiles.
Computational and Theoretical Investigations of 1 Methyl 5 Oxa 8 Azaspiro 3.5 Nonane
Molecular Docking and Dynamics Simulations for Ligand-Target Complex Formation
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jbcpm.commdpi.com This method is instrumental in drug discovery for predicting the binding affinity and interaction of a ligand with its target protein. core.ac.uk The process involves preparing the 3D structures of both the ligand (in this case, 1-Methyl-5-oxa-8-azaspiro[3.5]nonane) and the target protein. nih.gov Software such as AutoDock and PyRx are commonly used to perform these simulations, which calculate the binding free energies and visualize the interactions, such as hydrogen bonds and van der Waals forces, between the ligand and the protein's active site. jbcpm.commdpi.com The goal is to identify ligands with high binding affinity, often indicated by a low docking score (a more negative value signifies stronger binding), suggesting they could be effective modulators of the protein's function. core.ac.uknih.gov
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and Hartree-Fock methods, are employed to investigate the electronic structure and reactivity of molecules. researchgate.net These calculations can provide valuable insights into a molecule's properties, including its geometry, molecular electrostatic potential (MEP), and the energies of its frontier molecular orbitals (HOMO and LUMO). researchgate.net The MEP map, for instance, helps in identifying the electron-rich and electron-deficient regions of a molecule, which are crucial for understanding its interaction with other molecules.
For this compound, quantum chemical calculations could elucidate its reactivity and electronic properties. While specific studies on this compound are not documented in the provided results, the general approach would involve using computational chemistry software to perform these calculations. The results would provide a deeper understanding of its chemical behavior.
Conformational Space Exploration and Energy Landscape Analysis
The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. mdpi.com Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the Nuclear Overhauser Effect (NOE), combined with quantum chemical calculations, are used to determine the predominant conformers of a molecule in solution. mdpi.com
A conformational analysis of this compound would involve exploring its potential energy surface to identify low-energy conformers. This analysis would be crucial for understanding how the molecule might interact with a biological target, as only specific conformations may fit into a protein's binding site.
In Silico Prediction of Binding Affinities and Physicochemical Modulations
In silico methods are widely used to predict the binding affinities of ligands to their targets and to evaluate their physicochemical properties, which are important for drug-likeness. core.ac.uk These predictions are often part of the initial screening process in drug discovery to prioritize compounds for further experimental testing. jbcpm.com Parameters such as lipophilicity (logP), topological polar surface area (TPSA), and adherence to Lipinski's rule of five are assessed to predict a compound's oral bioavailability. nih.govresearchgate.net
For this compound, in silico tools could be used to predict its binding affinity against various protein targets and to evaluate its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. core.ac.uk While specific predictive data for this compound is not available, the table below illustrates the type of information that would be generated from such an analysis.
| Property | Predicted Value |
| Molecular Weight | 141.21 g/mol |
| XlogP | 0.5 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 0 |
Cheminformatics and Data Mining for Structure-Activity Landscape Analysis
Cheminformatics and data mining techniques are essential for analyzing large datasets of chemical compounds and their biological activities to identify structure-activity relationships (SAR). jbcpm.com By comparing the structures and activities of a series of related compounds, researchers can identify the chemical features that are important for a desired biological effect. This information can then be used to design new compounds with improved properties.
In the context of this compound, a cheminformatics approach would involve searching chemical databases for structurally similar compounds with known biological activities. By analyzing the SAR of these related compounds, it might be possible to infer the potential biological activities of this compound and to guide the design of future studies.
Advanced Analytical Techniques in Chemical Biology Research of 1 Methyl 5 Oxa 8 Azaspiro 3.5 Nonane
High-Resolution Spectroscopic Characterization for Research Purposes
High-resolution spectroscopy is fundamental in the structural elucidation of novel chemical entities. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the atomic connectivity and molecular formula of a compound.
Nuclear Magnetic Resonance (NMR) for Detailed Structural Assignments
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR experiments are crucial for assigning the constitution and stereochemistry of complex molecules like 1-Methyl-5-oxa-8-azaspiro[3.5]nonane.
In the absence of published experimental NMR data for this compound, the spectral data from a closely related analog, (2-methyl-7-oxa-2-azaspiro[3.5]nonan-1-yl)methanol, provides insight into the expected chemical shifts and multiplicities. univ.kiev.ua The presence of the N-methyl group is typically confirmed by a singlet in the ¹H NMR spectrum around 2.3 ppm. univ.kiev.ua The protons on the carbons adjacent to the nitrogen and oxygen atoms are expected to appear in the downfield region of the spectrum due to the deshielding effects of these heteroatoms.
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguously assigning all proton and carbon signals. mdpi.comnih.gov For instance, the HMBC experiment would be critical in confirming the connectivity between the methyl group and the nitrogen atom at position 8.
Table 1: Representative ¹H NMR Data for a (2-methyl-7-oxa-2-azaspiro[3.5]nonan-1-yl)methanol Analog Data is for a closely related analog to illustrate expected chemical shifts.
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 3.56 | dd | 7.1, 1.0 |
| H-3 | 2.80-2.92 | m | - |
| H-4 | 1.86-2.02 | m | - |
| -CH₂OH | 3.59-3.71 | m | - |
| N-CH₃ | 2.29 | s | - |
| Ring Protons | 1.64-2.37 | m | - |
| Source: Adapted from reference univ.kiev.ua |
Table 2: Representative ¹³C NMR Data for a 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione Analog Data from a different spirocyclic system to illustrate the typical range for carbon chemical shifts.
| Carbon Atom | Chemical Shift (δ, ppm) |
| N-CH₃ | 23.1 |
| C5 (Spirocarbon) | 61.6 |
| C6, C10 | 30.1 |
| C7, C9 | 28.5 |
| C8 | 41.5 |
| C=O | 155.1, 177.3 |
| Source: Adapted from reference mdpi.com |
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For a compound like this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula (C₈H₁₅NO) by providing a highly accurate mass measurement of its molecular ion.
The fragmentation of azaspiro compounds in the mass spectrometer is influenced by the stability of the resulting carbocations and radical cations. researchgate.netarkat-usa.org The presence of the nitrogen and oxygen atoms, as well as the spirocyclic ring system, dictates the primary fragmentation pathways.
A common fragmentation pattern for N-methylated amines involves the loss of a methyl radical, leading to a significant M-15 peak. youtube.com Another characteristic fragmentation for cyclic amines is the cleavage of the ring, which can lead to a variety of fragment ions. For this compound, cleavage of the oxetane (B1205548) and piperidine (B6355638) rings would be expected. The fragmentation of the piperidine ring often proceeds via alpha-cleavage adjacent to the nitrogen atom.
Table 3: Predicted Mass Spectrometry Data for this compound Based on general fragmentation principles and data from similar structures.
| Ion | m/z (Mass-to-Charge Ratio) | Description |
| [M]⁺ | 141.12 | Molecular Ion |
| [M-CH₃]⁺ | 126.10 | Loss of a methyl group |
| [M-C₂H₄O]⁺ | 97.09 | Cleavage and loss of the oxetane ring elements |
| [M-C₄H₈N]⁺ | 71.05 | Cleavage and loss of a portion of the piperidine ring |
X-ray Crystallography for Absolute Configuration and Ligand-Protein Co-Crystal Structures
X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal evidence of a molecule's absolute configuration and conformation. tulane.edu For chiral molecules such as this compound, which has a stereocenter at the spirocarbon, X-ray crystallography of a single crystal would be the definitive method to determine its absolute stereochemistry.
While no specific X-ray crystal structure data has been published for this compound, the technique has been applied to other spirocyclic compounds to elucidate their structures. mdpi.com The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the electron density within the crystal, from which a detailed model of the atomic arrangement can be constructed. Key data obtained from an X-ray crystallographic analysis includes unit cell dimensions, bond lengths, bond angles, and torsional angles, which together define the molecule's precise 3D structure.
In the context of chemical biology, co-crystallization of this compound with its protein target would be a powerful application of this technique. The resulting co-crystal structure would reveal the specific binding interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site. This information is invaluable for understanding the molecular basis of the compound's biological activity and for guiding the rational design of more potent and selective analogs.
Chromatographic Methods for Purification, Isolation, and Quantitation in Research
Chromatographic techniques are essential for the separation, purification, and quantification of compounds in complex mixtures. In the research and development of novel compounds like this compound, High-Performance Liquid Chromatography (HPLC) and preparative chromatography are routinely employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis and purification of organic compounds. In the context of this compound research, HPLC would be used to assess the purity of synthetic batches and to isolate the compound from reaction mixtures.
A typical HPLC setup for a moderately polar compound like this compound would likely involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a modifier like trifluoroacetic acid or formic acid to improve peak shape. The retention time of the compound would be a key parameter for its identification and for monitoring the progress of a reaction. For quantitative analysis, a calibration curve would be generated using standards of known concentration. Chiral HPLC, using a chiral stationary phase, would be employed to separate and quantify the enantiomers of this compound. nih.gov
Preparative Chromatography for Research Sample Generation
When larger quantities of a highly pure compound are needed for biological testing or further chemical modification, preparative chromatography is the method of choice. This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle greater sample loads. nih.gov
For the generation of research samples of this compound, a crude synthetic mixture would be subjected to preparative chromatography. The appropriate solvent system and stationary phase would be determined through initial analytical scale experiments. Fractions are collected as they elute from the column, and those containing the desired compound at a high purity are combined and the solvent is removed. This process is crucial for obtaining the multi-milligram to gram quantities of the compound required for comprehensive chemical biology studies.
Future Directions and Emerging Research Avenues for 1 Methyl 5 Oxa 8 Azaspiro 3.5 Nonane Chemistry
Exploration of Novel Biological Targets and Therapeutic Areas
The unique three-dimensional structure of spirocycles allows them to interact with protein binding sites in ways that are often inaccessible to more planar aromatic compounds. mdpi.com This makes them ideal candidates for targeting complex protein-protein interactions or challenging enzyme active sites. For 1-Methyl-5-oxa-8-azaspiro[3.5]nonane, future research will likely focus on screening libraries of its derivatives against a wide array of biological targets.
Systematic analysis of existing bioactive spirocycles has revealed their activity against approximately 200 different targets, including G protein-coupled receptors (GPCRs), which are a major class of drug targets. achmem.com Analogues of the related 1-oxa-8-azaspiro[4.5]decane scaffold have already shown high, nanomolar affinity for sigma-1 receptors, which are implicated in a variety of neurological and psychiatric disorders. uni.lusigmaaldrich.com This suggests a clear research path for investigating this compound derivatives in similar therapeutic areas.
Emerging therapeutic areas where spirocycles are showing promise include:
Neurological Diseases: Targeting receptors like sigma-1, as well as enzymes such as BACE1 for Alzheimer's disease and fatty acid amide hydrolase (FAAH) for pain management. nih.govuni.lu
Oncology: Developing inhibitors of protein-protein interactions, such as the p53/MDM2 interaction, which is a critical pathway in cancer suppression. mdpi.com
Infectious Diseases: Creating novel antibacterial agents, like DNA gyrase inhibitors, or antiviral compounds targeting viral proteases. nih.gov
The exploration of this compound in these areas could lead to the discovery of first-in-class therapeutics with novel mechanisms of action.
| Potential Therapeutic Area | Example Biological Target for Spirocycles | Relevant Research Finding |
| Neurological Disorders | Sigma-1 (σ1) Receptors | 1-oxa-8-azaspiro[4.5]decane derivatives show nanomolar affinity (Ki = 0.47 - 12.1 nM). uni.lu |
| Oncology | p53/MDM2 Interaction | Spirooxindole inhibitors have progressed to Phase 1 clinical trials. mdpi.com |
| Infectious Diseases | DNA Gyrase | A spirocyclic pyrimidinetrione has entered clinical trials for gonorrhea treatment. nih.gov |
| Metabolic Diseases | Sodium-Glucose Cotransporter 2 (hSGLT2) | The spirocyclic drug Tofogliflozin is approved for Type 2 diabetes treatment in Japan. nih.gov |
Development of Advanced Synthetic Methodologies for Diversified Analogues
A significant bottleneck in the exploration of novel spirocyclic scaffolds is often the complexity of their synthesis. uni.lusigmaaldrich.com The development of robust and flexible synthetic methods is therefore crucial for generating diverse libraries of this compound analogues for biological screening. Future research will focus on moving beyond linear syntheses to more efficient and modular approaches.
Key areas for synthetic methodology development include:
Divergent Synthesis: Strategies that allow a common intermediate to be branched into multiple, structurally distinct scaffolds will be highly valuable. mdpi.com This enables the rapid creation of a wide range of analogues from a single starting point.
Asymmetric Catalysis: Given the importance of stereochemistry in biological activity, developing enantioselective methods for the synthesis of chiral spirocycles is a high priority. This ensures access to specific stereoisomers, which can have drastically different pharmacological profiles.
Palladium-Catalyzed Cross-Coupling: Recent advances have demonstrated the use of palladium catalysis for the modular and trans-selective synthesis of spirocyclic cyclobutanes. sigmaaldrich.com Adapting such methods could provide efficient access to the spiro[3.5]nonane core.
Novel Cyclization Strategies: The discovery of new cyclization reactions, such as the iodoetherification used to prepare spirocyclic 3-furanones or Prins cyclization for spirocyclic ethers, will expand the toolkit for building the oxa-azaspiro[3.5]nonane framework. mdpi.comsigmaaldrich.com
These advanced synthetic strategies will be instrumental in systematically exploring the structure-activity relationships (SAR) around the this compound core, allowing chemists to fine-tune properties for optimal therapeutic effect.
Integration of Artificial Intelligence and Machine Learning in Rational Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and its application to spirocyclic chemistry holds immense promise. For a novel scaffold like this compound, computational approaches can significantly accelerate the design-make-test-analyze cycle.
Future research directions leveraging AI and ML include:
Virtual Library Enumeration and Screening: AI algorithms can generate vast virtual libraries of this compound derivatives and predict their binding affinity to specific biological targets using techniques like high-throughput docking.
Predictive Modeling: Machine learning models can be trained to predict key drug-like properties, such as solubility, metabolic stability, and potential toxicity, even before a compound is synthesized. This allows researchers to prioritize the synthesis of candidates with the highest probability of success.
Retrosynthesis Prediction: AI-powered tools can propose viable synthetic routes to complex target molecules, including novel spirocycles. This can help overcome synthetic challenges and identify more efficient pathways to desired analogues.
De Novo Design: Generative AI models can design entirely new molecules based on desired properties and a target binding site, potentially creating novel this compound derivatives optimized for a specific therapeutic purpose.
By combining computational predictions with empirical data, researchers can navigate the vast chemical space more intelligently, reducing the time and resources required to identify promising drug candidates. uni.lusigmaaldrich.com
| AI/ML Application | Description | Potential Impact on this compound |
| Virtual Screening | High-throughput docking and pharmacophore-based screening of virtual libraries. | Rapidly identify potential biological targets and initial hit compounds. |
| Property Prediction | ML models predict ADME/Tox (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. | Prioritize the synthesis of analogues with favorable drug-like characteristics. |
| Retrosynthesis | Algorithms propose synthetic pathways to target molecules. | Overcome synthetic challenges and accelerate the "make" phase of research. |
| De Novo Design | Generative models create novel chemical structures optimized for specific criteria. | Design highly potent and selective ligands based on the spirocyclic scaffold. |
Creation of Chemical Probes for Interrogating Cellular Pathways and Protein Functions
Chemical probes are small molecules designed to selectively interact with a specific protein or pathway, allowing researchers to study its function in a biological system. The rigid, three-dimensional nature of spirocyclic scaffolds makes them excellent starting points for the development of such probes. Future work on this compound will likely involve its functionalization to create tools for chemical biology.
The development of chemical probes from this scaffold would involve:
Identifying a Selective Ligand: The first step is to identify a derivative of this compound that binds with high affinity and selectivity to a protein of interest.
Functionalization: The selective ligand is then modified by incorporating a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, without disrupting its binding to the target.
Application in Biological Systems: These functionalized probes can be used in living cells or organisms to visualize the location of a target protein, track its movement, or pull it out of a complex mixture to identify its interaction partners.
For instance, a fluorescently-tagged this compound derivative could be used to image the distribution of its target receptor in different cellular compartments, providing insights into signaling pathways. This approach transforms the scaffold from a potential therapeutic agent into a powerful research tool for fundamental biological discovery.
Collaborative Research Opportunities and Interdisciplinary Approaches in Spirocyclic Chemistry
The successful development of a new chemical scaffold like this compound from a laboratory curiosity to a valuable chemical entity requires a highly collaborative and interdisciplinary effort. The complexity of modern drug discovery and chemical biology necessitates the integration of expertise from multiple fields.
Future progress will depend on fostering collaborations between:
Synthetic Organic Chemists: To develop novel and efficient routes to a diverse range of analogues.
Computational Chemists: To apply AI and ML for rational design, virtual screening, and property prediction. uni.lu
Medicinal Chemists: To guide lead optimization and the interpretation of structure-activity relationships.
Biologists and Pharmacologists: To perform biological screening, validate targets, and evaluate the efficacy of compounds in relevant disease models.
Structural Biologists: To determine the crystal structures of ligands bound to their targets, providing crucial insights for structure-based design.
Such interdisciplinary consortia, often bridging academia and industry, are essential for tackling the challenges associated with exploring new chemical space and translating basic discoveries into tangible applications. The future of this compound chemistry is not just in the molecules themselves, but in the collaborative networks built to explore their full potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
